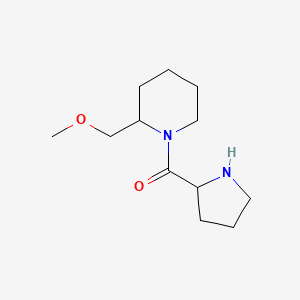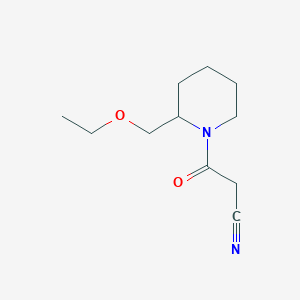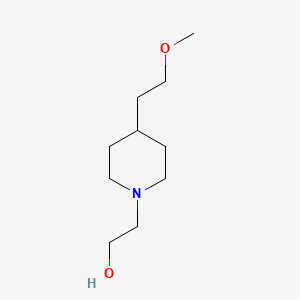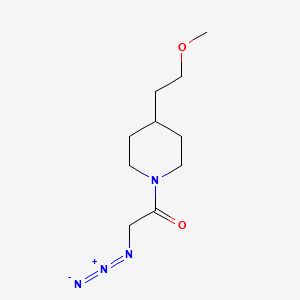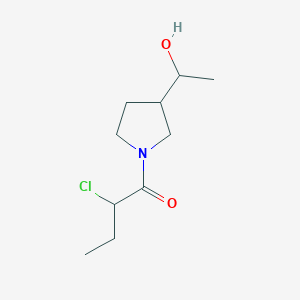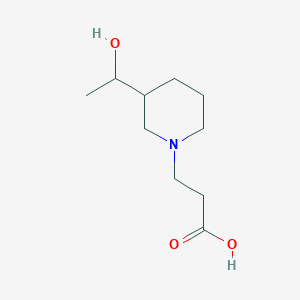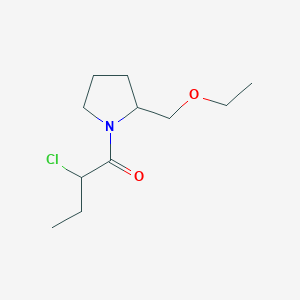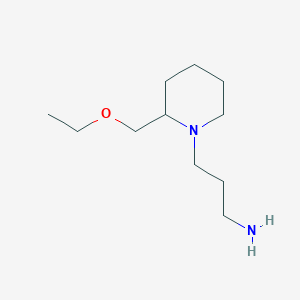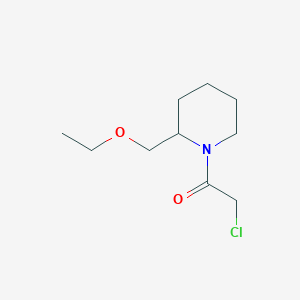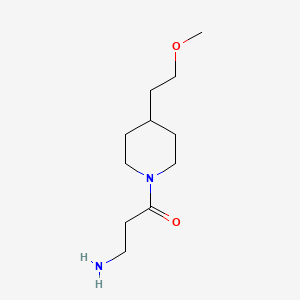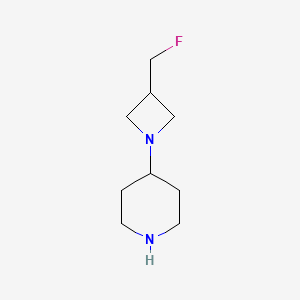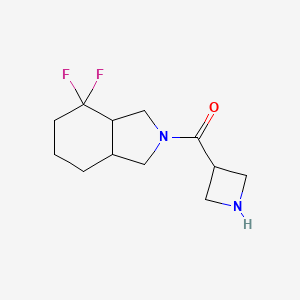
azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone, often referred to as AZD-3, is an organic compound that has been used in a variety of scientific research applications. It is a member of the azetidine family of compounds, and is a cyclic trimer of acetone with a difluorooctahydro-2H-isoindol-2-yl group attached. AZD-3 has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a range of topics.
Aplicaciones Científicas De Investigación
Anticancer Potential
Azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone: derivatives have been explored for their potential in cancer treatment. These compounds have shown promise in inhibiting the growth of cancer cells, particularly in breast cancer cell lines such as MCF-7 . The mechanism of action is believed to involve the disruption of cell division and inducing apoptosis in cancer cells.
Antimicrobial Activity
The azetidinone class of compounds, including the specific molecule , has been identified to possess significant antimicrobial properties. They have been tested against a variety of bacterial strains and have demonstrated effectiveness in inhibiting bacterial growth, which could lead to new treatments for bacterial infections .
Antioxidant Properties
Research has indicated that azetidinone derivatives can act as potent antioxidants. This property is crucial as it helps in protecting the body from damage caused by free radicals, which are often implicated in the progression of chronic diseases and aging .
Immunostimulating Effects
Some studies suggest that azetidinone compounds may have immunostimulating effects. This means they could potentially enhance the body’s immune response, either by activating certain immune cells or by increasing the production of immune system molecules .
Propiedades
IUPAC Name |
azetidin-3-yl-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O/c13-12(14)3-1-2-8-6-16(7-10(8)12)11(17)9-4-15-5-9/h8-10,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWQDSVHPMZSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




